molecular formula C10H14O3 B7893033 alpha-Methyl-2,3-dimethoxybenzyl Alcohol CAS No. 6848-73-3

alpha-Methyl-2,3-dimethoxybenzyl Alcohol

Cat. No. B7893033
CAS RN: 6848-73-3
M. Wt: 182.22 g/mol
InChI Key: CFTDWZSHQBCEMC-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

A solution of 2,3-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in dry ethyl ether (100 ml) was added at 0° C. with a 3M solution of methylmagnesium bromide in ethyl ether (35 ml) and left under stirring at 0° C. for 0.5 h. Afterwards the reaction mixture was added with a diphasic mixture of ethyl ether and an ammonium chloride saturated solution, extracting the aqueous phase with ethyl ether. The organic extracts were dried and the solvent was evaporated off under reduced pressure, thereby obtaining 10.06 g of the title compound (92% yield).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[CH3:13][Mg]Br>C(OCC)C>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]([OH:6])[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
an ammonium chloride saturated solution, extracting the aqueous phase with ethyl ether
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.06 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.